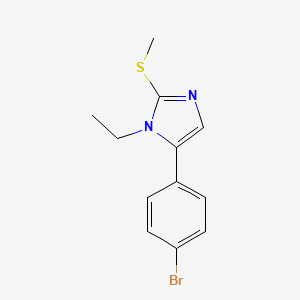

5-(4-bromophenyl)-1-ethyl-2-(methylthio)-1H-imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(4-bromophenyl)-1-ethyl-2-(methylthio)-1H-imidazole is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "4-Br-ETMI" and is known for its unique chemical properties that make it useful in a variety of laboratory experiments. In

科学的研究の応用

Medicinal Chemistry: Antimicrobial Agents

The structural motif of 5-(4-bromophenyl)-1-ethyl-2-(methylthio)-1H-imidazole is found in compounds with significant antimicrobial properties . The presence of the imidazole ring, often seen in biologically active molecules, can interact with various enzymes and receptors in microbial cells, leading to potential use as antibacterial and antifungal agents .

Agriculture: Pesticide Development

In agriculture, derivatives of this compound could be explored for the development of new pesticides. The methylthio group, in particular, is known for its insecticidal properties, and when attached to an imidazole ring, it may enhance the compound’s ability to inhibit critical enzymes in pests .

Organic Synthesis: Building Blocks

This compound can serve as a versatile building block in organic synthesis. Its bromine atom is a good leaving group, which makes it a candidate for various cross-coupling reactions , such as the Suzuki-Miyaura coupling, to create complex organic molecules .

Material Science: Supramolecular Assemblies

The compound’s ability to form halogen bonds due to the presence of a bromine atom can be utilized in material science. It can contribute to the formation of one-dimensional homochiral chains in the crystalline phase, which is valuable in the design of new materials with specific optical properties .

Environmental Science: Pollutant Removal

Imidazole derivatives are being studied for their role in environmental remediation . They can be part of systems designed to remove heavy metals and other pollutants from water, owing to their ability to chelate metal ions .

Biochemistry: Enzyme Inhibition

In biochemistry, the compound’s imidazole ring mimics the side chain of histidine, an amino acid frequently found in the active sites of enzymes. This similarity allows it to act as an enzyme inhibitor , which can be useful in studying enzyme mechanisms or developing drugs that target specific metabolic pathways .

特性

IUPAC Name |

5-(4-bromophenyl)-1-ethyl-2-methylsulfanylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2S/c1-3-15-11(8-14-12(15)16-2)9-4-6-10(13)7-5-9/h4-8H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKEORWIBMIWQQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CN=C1SC)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-cyanophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2609358.png)

![6-Amino-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride](/img/structure/B2609371.png)

![8-Bromo-1,3,4,5-tetrahydrobenzo[b]azepine-2-one](/img/structure/B2609376.png)

![4-(1-(2-hydroxy-3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2609377.png)